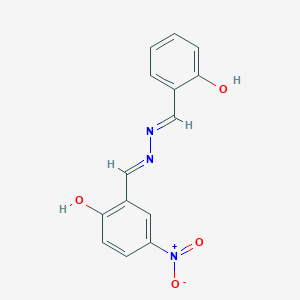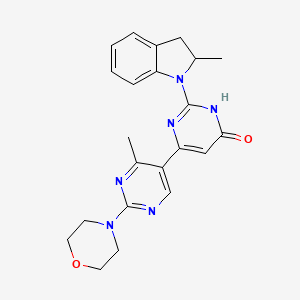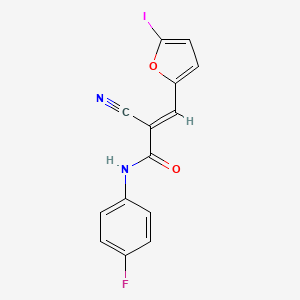
2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone, also known as HNBH, is a biologically active compound that has been extensively studied for its potential therapeutic applications. It is a hydrazone derivative of 2-hydroxy-5-nitrobenzaldehyde, which is widely used in organic synthesis. HNBH has been shown to possess various pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities.
Wirkmechanismus
The exact mechanism of action of 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone is not fully understood. However, it has been proposed that 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and apoptosis. 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone has been found to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of immune and inflammatory responses. 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone also activates the Nrf2 signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes. In addition, 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone induces apoptosis by activating the caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects:
2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone has been shown to possess various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to reduce the expression of COX-2 and iNOS in vitro and in vivo. 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone also exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological properties. However, there are also some limitations associated with the use of 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone in lab experiments. 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone is highly reactive and can undergo various chemical reactions, which can complicate its analysis and interpretation. In addition, the exact mechanism of action of 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone is not fully understood, which makes it difficult to design experiments to elucidate its pharmacological effects.
Zukünftige Richtungen
There are several future directions for research on 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone. One potential area of investigation is the development of 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone-based drugs for the treatment of inflammatory and oxidative stress-related diseases, such as rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders. Another potential area of research is the elucidation of the exact mechanism of action of 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone, which could lead to the identification of novel therapeutic targets. Furthermore, the development of new synthetic methods for 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone and its derivatives could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone is a biologically active compound that exhibits potent pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities. It can be synthesized by the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and hydrazine hydrate in ethanol. 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone has several advantages for lab experiments, but there are also some limitations associated with its use. Future research on 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone could lead to the development of novel therapeutic agents for the treatment of various diseases.
Synthesemethoden
2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone can be synthesized by the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and hydrazine hydrate in ethanol. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The chemical structure of 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone has been extensively studied for its potential therapeutic applications. It has been shown to possess various pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities. 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to reduce the expression of COX-2 and iNOS in vitro and in vivo. 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone also exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, 2-hydroxy-5-nitrobenzaldehyde (2-hydroxybenzylidene)hydrazone has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells.
Eigenschaften
IUPAC Name |
2-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-13-4-2-1-3-10(13)8-15-16-9-11-7-12(17(20)21)5-6-14(11)19/h1-9,18-19H/b15-8+,16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGRHWUAESXFQY-BVXMOGEKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-4-nitrophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6083280.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B6083288.png)
![1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6083302.png)
![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B6083318.png)
![N-[2-(2-furylmethylene)-4-oxo-1,3-thiazolidin-5-ylidene]-4-nitrobenzenesulfonamide](/img/structure/B6083335.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6083355.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(2-hydroxy-3-methoxybenzylidene)-2-furohydrazide](/img/structure/B6083360.png)
![7-(2-cyclohexylethyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6083363.png)
![3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide](/img/structure/B6083369.png)
![1-ethyl-4-[(methyl{[6-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6083372.png)

![ethyl 3-(3-chlorobenzyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6083379.png)